Methyl 4-((1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamoyl)benzoate
Description
Methyl 4-((1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamoyl)benzoate is a synthetic small molecule characterized by a pyrimidine core substituted with a trifluoromethyl group, a piperidine ring linked via a carbamoyl group, and a methyl benzoate moiety. This compound is structurally related to kinase inhibitors and other therapeutic agents targeting protein-protein interactions, as inferred from its trifluoromethylpyrimidine motif and carboxamide linkages .
Properties
IUPAC Name |
methyl 4-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O3/c1-29-18(28)13-4-2-12(3-5-13)17(27)25-14-6-8-26(9-7-14)16-10-15(19(20,21)22)23-11-24-16/h2-5,10-11,14H,6-9H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLSWKIUKQELSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, it may bind to its target(s) through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Biochemical Pathways
Once the targets are identified, it would be possible to map the compound to specific biochemical pathways.
Pharmacokinetics
Its solubility in dmso suggests it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Once the targets and mode of action are identified, it will be possible to predict the cellular effects.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, its solubility in DMSO suggests it might be more effective in non-polar environments.
Biological Activity
Methyl 4-((1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamoyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse scientific literature.
Chemical Structure and Synthesis
The compound is characterized by the presence of a piperidine ring, a trifluoromethyl-substituted pyrimidine, and a benzoate moiety. The synthesis typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes the reaction of piperidine derivatives with isocyanates under controlled conditions, often utilizing solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine to facilitate the formation of the final product.
The biological activity of this compound primarily involves its interaction with specific molecular targets in biological systems. The compound may act as an enzyme inhibitor or receptor modulator, which can lead to various therapeutic effects. For instance, compounds with similar structures have been noted for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission, suggesting potential applications in treating neurodegenerative diseases .
Pharmacological Applications
Research indicates that compounds containing piperidine and pyrimidine moieties exhibit a range of pharmacological activities, including:
- Antibacterial Activity : Similar compounds have demonstrated moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis.
- Anticancer Properties : The inhibition of certain enzymes related to cancer cell proliferation has been observed in related piperazine derivatives .
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, potentially aiding in conditions like arthritis .
Data Tables
The following table summarizes the biological activities reported for compounds structurally related to this compound:
Case Studies
- Antibacterial Screening : A study evaluated several piperidine derivatives for their antibacterial properties, revealing that compounds with trifluoromethyl substitutions exhibited enhanced activity against resistant bacterial strains. This suggests that this compound could be further explored as a lead compound for antibiotic development .
- Neuroprotective Research : In a series of experiments focused on neurodegenerative diseases, derivatives similar to this compound were tested for their ability to inhibit AChE and protect neuronal cells from apoptosis. Results indicated promising neuroprotective effects, warranting further investigation into their mechanisms .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Methyl 4-((1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamoyl)benzoate has been studied for its potential anticancer properties. Research indicates that compounds containing trifluoromethyl groups can enhance the potency of anticancer agents by improving their metabolic stability and bioavailability. For instance, similar compounds have shown effectiveness against various cancer cell lines, suggesting that this compound may exhibit comparable activity due to its structural similarities .
1.2 Targeting Specific Receptors
The compound's structure suggests potential interactions with specific biological targets, including kinases and other enzymes involved in cell signaling pathways. The piperidine and pyrimidine moieties are known to participate in hydrogen bonding and π-stacking interactions, which can facilitate binding to target proteins, enhancing the compound's efficacy as a therapeutic agent .
Pharmacological Applications
2.1 Neuropharmacology
Due to the presence of the piperidine ring, this compound may have neuropharmacological applications. Piperidine derivatives are often explored for their effects on neurotransmitter systems, including dopamine and serotonin pathways. Preliminary studies suggest that modifications to the piperidine structure can lead to enhanced activity in treating neurological disorders such as depression or anxiety .
2.2 Antimicrobial Properties
Emerging research has indicated that compounds with similar structures possess antimicrobial activities. The trifluoromethyl group is known for its role in enhancing the lipophilicity of compounds, potentially increasing their ability to penetrate microbial membranes. This characteristic could make this compound a candidate for further studies in antimicrobial drug development .
Material Science Applications
3.1 Polymer Chemistry
The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its functional groups can facilitate cross-linking reactions or serve as a monomer in the production of specialty polymers with tailored properties for specific applications such as coatings or adhesives .
3.2 Nanotechnology
In nanotechnology, this compound could be utilized in the development of functionalized nanoparticles for targeted drug delivery systems. The ability to modify surface properties through chemical functionalization can enhance the efficacy and specificity of drug delivery vehicles, making them more effective against targeted cells while minimizing side effects.
Case Studies
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or enabling further conjugations.
Key Observations :
-
Hydrolysis efficiency depends on steric hindrance from the piperidine-carbamoyl substituent.
-
The trifluoromethyl group on the pyrimidine ring enhances electron-withdrawing effects, stabilizing intermediates .
Amide Bond Modifications
The carbamoyl linker participates in nucleophilic acyl substitution reactions, enabling structural diversification.
Coupling Reactions
The carbamoyl nitrogen can react with carboxylic acids or electrophiles using coupling agents:
Mechanistic Insights :
-
HATU activates carboxylic acids for efficient coupling with the carbamoyl amine .
-
Steric effects from the piperidine ring may slow reaction kinetics compared to linear amines .
Pyrimidine Ring Functionalization
The 6-(trifluoromethyl)pyrimidin-4-yl group undergoes electrophilic aromatic substitution (EAS) and cross-coupling reactions.
Notable Findings :
-
The trifluoromethyl group directs substitution to the C2 and C5 positions of the pyrimidine ring .
-
Palladium-catalyzed couplings proceed with >80% yield when using electron-deficient boronic acids .
Piperidine Ring Reactions
The piperidine moiety undergoes alkylation, oxidation, or protection/deprotection sequences.
Challenges :
-
Steric hindrance from the carbamoyl group reduces reactivity at the piperidine nitrogen .
-
Deprotection of Boc groups requires strong acids like TFA, which may affect ester stability .
Thermal and Stability Data
The compound’s stability under various conditions informs synthetic strategies:
Biological Activity and Functionalization
While direct data on this compound’s bioactivity is limited, structural analogs exhibit:
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules described in EP 4 374 877 A2 and other sources. Key differences in substituents, physicochemical properties, and synthetic pathways are highlighted.
Structural Analogues and Substituent Variations
Table 1: Key Structural Features and Substituents
Key Observations:
Core Structure Flexibility: The target compound features a pyrimidine-piperidine-benzoate scaffold, whereas analogs in the patent (e.g., ) incorporate diazaspiro rings (e.g., spiro[3.5]nonene or spiro[4.5]decene).
Substituent Impact on Physicochemical Properties: Hydrophilicity: Carboxylic acid derivatives (e.g., hexanoic/heptanoic acid in ) exhibit lower logP values compared to the methyl ester in the target compound, suggesting reduced membrane permeability. Retention Time: Compounds with larger hydrophobic substituents (e.g., trifluoromethylpyrimidine and aryl groups) show shorter HPLC retention times (~1.3–1.4 minutes under SMD-TFA05 conditions) due to increased interaction with reverse-phase columns .
Synthetic Pathways :
- The target compound’s synthesis likely involves carboxamide coupling between 4-(piperidin-4-ylcarbamoyl)benzoic acid methyl ester and 6-(trifluoromethyl)pyrimidin-4-yl halides. Analogous steps are observed in , where tert-butyl-protected intermediates are deprotected using HCl/dioxane to yield active compounds .
Functional Group Modifications and Bioactivity
Table 2: Functional Group Impact on Bioactivity (Inferred)
Key Observations:
- Trifluoromethylpyrimidine : A conserved motif across all analogs, critical for target engagement (e.g., kinase inhibition). The electron-withdrawing CF₃ group stabilizes π-π stacking interactions with aromatic residues in binding pockets .
- Methyl Ester vs. Carboxylic Acid : The target compound’s ester group may enhance oral bioavailability compared to carboxylic acid derivatives (e.g., ), which are prone to ionization at physiological pH.
- Spiro vs. Piperidine Scaffolds : Diazaspiro systems () exhibit higher metabolic stability due to restricted rotation, whereas the piperidine-carbamoyl linkage in the target compound offers synthetic simplicity.
Q & A
Basic: How can researchers optimize the synthetic yield of methyl 4-((1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamoyl)benzoate?
Methodological Answer:
Optimization requires systematic adjustment of reaction parameters. For example:
- Temperature and Time: Heating at 80°C for 1.5 hours in DMF with tetrabutylammonium iodide as a catalyst improved coupling efficiency in analogous piperidine-pyrimidine derivatives .
- Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution reactions involving trifluoromethylpyrimidine intermediates.
- Catalysts: Use of Pd-based catalysts (e.g., tris(dibenzylideneacetone)dipalladium) and ligands (e.g., xantphos) can stabilize transition states in cross-coupling steps .
- Purification: Reverse-phase HPLC with MeCN/water gradients (0.1% formic acid) resolves impurities, achieving >95% purity .
Advanced: How to resolve contradictions in LCMS/HPLC data across different synthesis batches?
Methodological Answer:
Contradictions often arise from:
- Retention Time Variability: Adjust mobile phase pH (e.g., 0.1% TFA vs. formic acid) to stabilize ionization states .
- Mass Accuracy: Cross-validate with high-resolution MS (HRMS) to distinguish isobaric species (e.g., isomers or adducts).
- Degradation Products: Conduct stability studies under stress conditions (heat, light, humidity) and monitor degradation pathways via LC-MS/MS .
- Batch-Specific Impurities: Use 2D-LC (orthogonal separation) or NMR to identify unanticipated byproducts .
Basic: What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR: ¹H/¹³C NMR confirms piperidine ring conformation, amide linkage, and trifluoromethylpyrimidine substitution patterns (e.g., δ ~8.5 ppm for pyrimidine protons) .
- LCMS: Monoisotopic mass ([M+H]+ ~485) and fragmentation patterns validate molecular weight and functional groups .
- HPLC: Retention time consistency under standardized conditions (e.g., YMC-Actus Triart C18 column) ensures purity and reproducibility .
Advanced: How to assess selectivity of this compound for target proteins vs. off-target receptors?
Methodological Answer:
- Competitive Binding Assays: Use radiolabeled ligands (e.g., [³H]-labeled analogs) in cell membranes expressing target vs. related receptors (e.g., kinase families) .
- Structural Modeling: Dock the compound into crystal structures (e.g., Autotaxin-PDB: 8HNT) to identify key interactions (e.g., hydrogen bonds with pyrimidine N1) .
- Selectivity Panels: Screen against kinase/GPCR panels (Eurofins/CEREP) to quantify IC50 ratios for off-targets .
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Reverse-Phase Chromatography: Use C18 columns with gradients of MeCN/water (+0.1% TFA) to separate polar byproducts .
- Recrystallization: Optimize solvent pairs (e.g., DCM/hexane) to enhance crystalline purity .
- Ion-Pair Extraction: For charged intermediates, employ tetrabutylammonium salts to improve aqueous-organic partitioning .
Advanced: How to elucidate the reaction mechanism of piperidine-pyrimidine coupling steps?
Methodological Answer:
- Kinetic Studies: Monitor intermediates via in-situ IR or LCMS to identify rate-determining steps (e.g., nucleophilic attack vs. ring closure) .
- Isotopic Labeling: Use ¹⁵N/¹³C-labeled pyrimidine precursors to trace bond formation pathways .
- DFT Calculations: Simulate transition states (e.g., Gaussian 16) to evaluate energy barriers for SNAr vs. radical mechanisms .
Basic: How to evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability: Incubate in buffers (pH 1–9) at 37°C and quantify degradation via HPLC (e.g., ester hydrolysis at pH >7) .
- Plasma Stability: Incubate with human/animal plasma (37°C, 1–24 hrs) and monitor metabolic cleavage (e.g., carboxylesterase-mediated hydrolysis) .
- Light/Heat Stress: Expose to 40°C/75% RH or UV light (ICH Q1B) to identify photodegradants .
Advanced: How to investigate the role of the trifluoromethyl group in target binding?
Methodological Answer:
- SAR Studies: Synthesize analogs with -CF3 replaced by -Cl, -CH3, or -H and compare binding affinities (SPR/Biacore) .
- X-Ray Crystallography: Co-crystallize the compound with target proteins (e.g., kinases) to visualize CF3 interactions with hydrophobic pockets .
- Fluorine NMR (¹⁹F-NMR): Detect conformational changes in the target protein upon ligand binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
